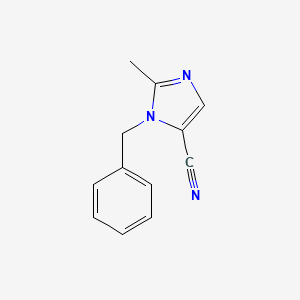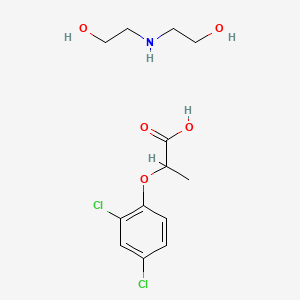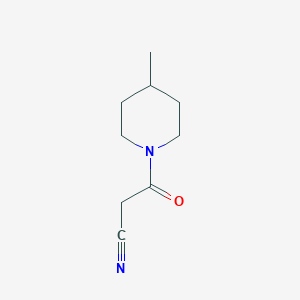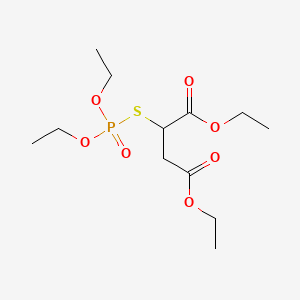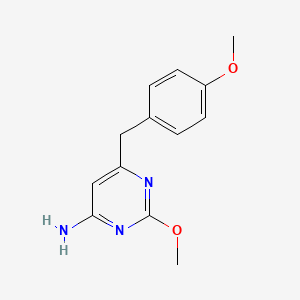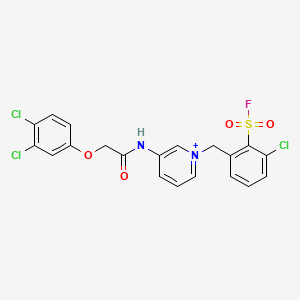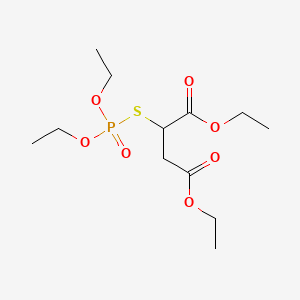
Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is a chemical compound with the molecular formula C12H23O7PS It is known for its unique structure, which includes a diethoxyphosphinyl group and a thioester linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- typically involves the esterification of butanedioic acid with diethyl phosphorothioate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- efficiently.
化学反应分析
Types of Reactions
Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol.
Substitution: The diethoxyphosphinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphinyl derivatives.
科学研究应用
Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- involves its interaction with specific molecular targets. The diethoxyphosphinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioester linkage allows the compound to undergo hydrolysis, releasing active metabolites that can exert biological effects. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
Diethyl succinate: A simple ester of butanedioic acid, used as a solvent and in organic synthesis.
Diethyl phosphorothioate: A related compound with a similar phosphinyl group, used as an insecticide.
Uniqueness
Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is unique due to its combination of a diethoxyphosphinyl group and a thioester linkage. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.
属性
CAS 编号 |
17743-80-5 |
|---|---|
分子式 |
C12H23O7PS |
分子量 |
342.35 g/mol |
IUPAC 名称 |
diethyl 2-diethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C12H23O7PS/c1-5-16-11(13)9-10(12(14)17-6-2)21-20(15,18-7-3)19-8-4/h10H,5-9H2,1-4H3 |
InChI 键 |
HBEQFTAWJVJQSJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


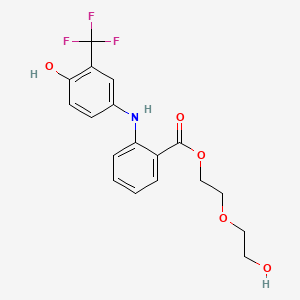
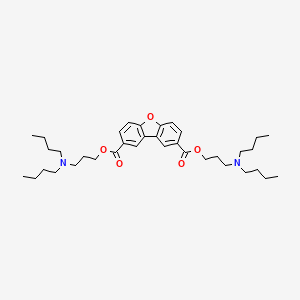
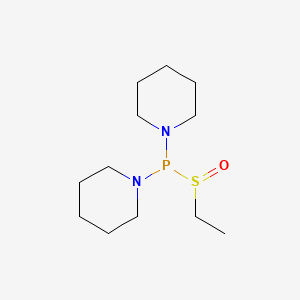
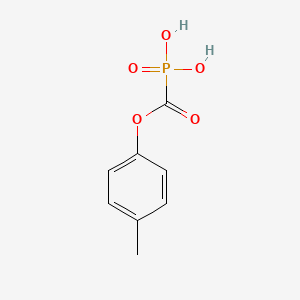
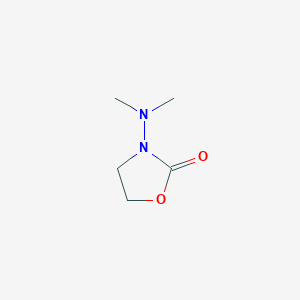
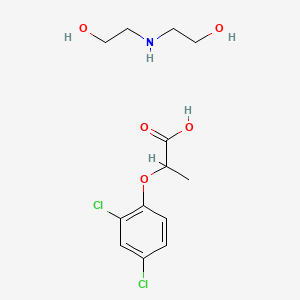
![1-(2-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12791610.png)

